Bienvenue dans la boutique en ligne BenchChem!

PDAT

Enzyme kinetics INMT inhibition Allosteric modulation

PDAT (propyl dimethyl amino tryptamine; CAS 1226213-83-7) is a tryptamine-derived small molecule that functions as a noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT), a Class 1 methyltransferase enzyme responsible for the N-methylation of endogenous indoleamines including tryptamine, serotonin, and dopamine. The compound is characterized by a molecular formula of C15H23N3 and a molecular weight of 245.36 g/mol, and is primarily utilized as a chemical probe to interrogate INMT-mediated methylation pathways in biochemical and pharmacological research.

Molecular Formula C15H23N3
Molecular Weight 245.37
CAS No. 1226213-83-7
Cat. No. B609875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDAT
CAS1226213-83-7
SynonymsPDAT;  Propyl Dimethyl Amino Tryptamine; 
Molecular FormulaC15H23N3
Molecular Weight245.37
Structural Identifiers
SMILESCN(C)CCCNCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3
InChIKeyWXDCWQNNGHIWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PDAT (CAS 1226213-83-7): A Selective Noncompetitive INMT Inhibitor for Methyltransferase Research and Procurement


PDAT (propyl dimethyl amino tryptamine; CAS 1226213-83-7) is a tryptamine-derived small molecule that functions as a noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT), a Class 1 methyltransferase enzyme responsible for the N-methylation of endogenous indoleamines including tryptamine, serotonin, and dopamine [1]. The compound is characterized by a molecular formula of C15H23N3 and a molecular weight of 245.36 g/mol, and is primarily utilized as a chemical probe to interrogate INMT-mediated methylation pathways in biochemical and pharmacological research .

Why Generic INMT Inhibitors Cannot Substitute for PDAT: Mechanism-Specific Differentiation Drives Procurement Decisions


While multiple compounds have been reported to inhibit INMT activity, they exhibit distinct kinetic mechanisms, selectivity profiles, and potency characteristics that preclude simple interchangeability. Endogenous product inhibitors such as DMT and SAH demonstrate mixed or competitive mechanisms that alter both substrate affinity and catalytic turnover, whereas synthetic tryptamine derivatives like PAT lack the N,N-dimethylated propylamino moiety essential for potent inhibition [1]. Furthermore, many reported INMT inhibitors have not been evaluated for selectivity against closely related Class 1 methyltransferases such as PNMT and NNMT, creating uncertainty regarding off-target activity in experimental systems [2]. These mechanistic and selectivity divergences mean that substituting PDAT with a generic INMT inhibitor may yield fundamentally different experimental outcomes, making compound-specific evidence essential for informed procurement and experimental design.

PDAT Procurement Evidence: Quantitative Differentiation from DMT, PAT, and Other INMT Inhibitors


Pure Noncompetitive Mechanism Differentiates PDAT from DMT's Mixed Inhibition

PDAT inhibits rabbit lung INMT (rabINMT) via a pure noncompetitive mechanism with respect to the substrate tryptamine, exhibiting a Ki of 84 μM [1]. In contrast, the endogenous product inhibitor DMT (N,N-dimethyltryptamine) displays a mixed competitive and noncompetitive inhibition pattern against the same substrate, reducing Vmax by approximately 40% while simultaneously increasing the Km for tryptamine [2]. This mechanistic distinction is critical: PDAT's pure noncompetitive profile indicates it binds exclusively to an allosteric site without affecting substrate binding, whereas DMT's mixed mechanism alters both substrate affinity and catalytic turnover.

Enzyme kinetics INMT inhibition Allosteric modulation Mechanism of action

N,N-Dimethylation of Propylamino Moiety Confers >12-Fold Potency Advantage Over Non-Dimethylated Analog PAT

PDAT (IC50 = 83 μM) exhibits substantially greater INMT inhibitory potency than its structural analog PAT (propyl amino tryptamine), which lacks N,N-dimethylation on the propylamino moiety and displays an IC50 of approximately 1 mM (1000 μM) [1]. This represents a >12-fold difference in inhibitory potency, directly attributable to the presence of the N,N-dimethylated propylamino group. The quantitative comparison demonstrates that the dimethylation is a critical pharmacophoric feature for targeting INMT effectively.

Structure-activity relationship INMT inhibition Tryptamine derivatives Chemical optimization

Demonstrated Selectivity for INMT Over Structurally Related Class 1 Methyltransferases (hPNMT and hNNMT)

PDAT exhibits a selectivity window for INMT over closely related Class 1 methyltransferases. At a concentration of 2 mM—approximately 24-fold higher than its Ki for rabINMT—PDAT produced no detectable inhibition of human phenylethanolamine-N-methyltransferase (hPNMT) or human nicotinamide-N-methyltransferase (hNNMT) [1]. This lack of inhibition indicates that PDAT does not significantly engage the active sites or allosteric regions of these structurally homologous enzymes, supporting its utility as a selective chemical probe for INMT.

Selectivity profiling Off-target activity Methyltransferase family INMT specificity

Enhanced In Silico Binding Energy to INMT Allosteric Site Compared to Endogenous Product Inhibitor DMT

Computational docking studies using Autodock and the rabINMT sequence threaded onto the human INMT (hINMT) crystal structure (PDB entry 2A14) identified an N-terminal helix–loop–helix allosteric binding region for both PDAT and DMT [1]. The calculated binding energy for PDAT to this allosteric site was -7.58 kcal/mol, compared to -6.34 kcal/mol for DMT, representing a difference of -1.24 kcal/mol favoring PDAT [2]. This more favorable binding energy is consistent with PDAT's pure noncompetitive mechanism and supports the existence of a distinct allosteric binding mode.

Molecular docking Allosteric binding INMT structure Computational chemistry

Optimized Research Applications for PDAT (CAS 1226213-83-7) Based on Quantitative Differentiation Evidence


Investigating Allosteric Regulation of INMT in Neurotransmitter Metabolism Studies

PDAT's pure noncompetitive inhibition mechanism (Ki = 84 μM) enables researchers to study INMT allosteric modulation independently of substrate concentration, providing a cleaner pharmacological tool for dissecting the role of INMT-mediated methylation in neurotransmitter pathways involving tryptamine, serotonin, and dopamine. The demonstrated selectivity over hPNMT and hNNMT (>24-fold window) ensures that observed effects can be confidently attributed to INMT inhibition rather than off-target methyltransferase engagement [1].

Structure-Activity Relationship (SAR) Studies of Tryptamine-Based INMT Inhibitors

The >12-fold potency advantage of PDAT (IC50 = 83 μM) over the non-dimethylated analog PAT (IC50 ≈ 1 mM) establishes the N,N-dimethylated propylamino group as a critical pharmacophore for INMT inhibition. Researchers can utilize PDAT as a benchmark compound in SAR campaigns to evaluate novel tryptamine derivatives, using its well-characterized potency and mechanism as a reference point for optimization of next-generation INMT inhibitors [2].

Selective Chemical Probe for INMT in Methyltransferase Selectivity Panels

Given PDAT's demonstrated lack of inhibition against hPNMT and hNNMT at 2 mM—a concentration 24-fold above its INMT Ki—this compound is ideally suited for inclusion in methyltransferase selectivity panels. Such panels are essential for profiling the target engagement specificity of lead compounds in drug discovery programs focused on Class 1 methyltransferases, where cross-reactivity with PNMT or NNMT could lead to misinterpretation of biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDAT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.